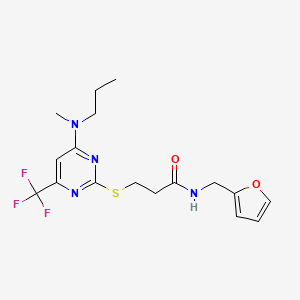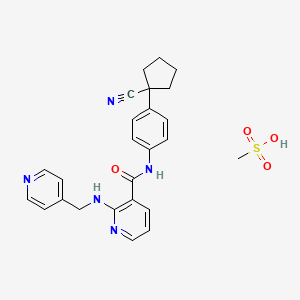
STING inhibitor C-171
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
STING inhibitor C-171 is a novel covalent antagonist of hsSTING.
科学的研究の応用
STING Pathway Modulation in Cancer Therapy
STING (Stimulator of Interferon Genes) is a critical component of the innate immune system, playing a pivotal role in the host defense against cancer. The activation of the STING pathway can trigger antitumor immunity by promoting the production of type I interferons and other cytokines. However, this pathway's activation is a double-edged sword, as it can also lead to the suppression of immune responses through feedback mechanisms, such as the activation of the IL-6/STAT3 pathway. Research by Pei et al. (2019) highlights the potential of combining STING agonists with STAT3 inhibitors to enhance antitumor immunity, suggesting that STING pathway modulation could be a promising strategy in cancer immunotherapy (Pei et al., 2019).
Role in Inflammatory and Autoimmune Diseases
The STING pathway's activation has been implicated in the pathogenesis of various autoimmune and inflammatory disorders. Targeting this pathway with inhibitors could represent a therapeutic strategy for treating these conditions. Liu et al. (2022) explored the use of STING degraders based on the proteolysis-targeting chimera (PROTAC) technology, offering a novel approach to modulating the STING pathway in inflammatory diseases (Liu et al., 2022).
Advances in STING Pathway Inhibitors
Recent advancements in developing STING inhibitors highlight the pathway's therapeutic potential beyond cancer treatment, extending to autoimmune and inflammatory diseases. Shen et al. (2022) reviewed the current landscape of small-molecule STING inhibitors, emphasizing the need for further research to identify selective and efficacious candidates for clinical evaluation (Shen et al., 2022).
特性
分子式 |
C17H20N2O4 |
|---|---|
分子量 |
316.357 |
IUPAC名 |
N-(4-Hexylphenyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C17H20N2O4/c1-2-3-4-5-6-13-7-9-14(10-8-13)18-17(20)15-11-12-16(23-15)19(21)22/h7-12H,2-6H2,1H3,(H,18,20) |
InChIキー |
WZVGWJZGQFSRBG-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C([N+]([O-])=O)O1)NC2=CC=C(CCCCCC)C=C2 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
STING inhibitor C-171 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




